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Compound of Interest

Compound Name: Tfllr-NH2

Cat. No.: B1354022

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of
TFFLR-NH2, a selective peptide agonist of Protease-Activated Receptor 1 (PAR1). This
document summarizes key quantitative data, details experimental protocols for assessing
peptide activity, and visualizes the core signaling pathways involved in TFFLR-NH2-mediated
PARL1 activation.

Introduction

TFFLR-NH2, with the amino acid sequence Thr-Phe-Leu-Leu-Arg-NH2, is a potent and
selective agonist for Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor
(GPCR) involved in a wide range of physiological and pathological processes, including
thrombosis, inflammation, and cancer.[1][2] As a synthetic peptide corresponding to the
tethered ligand sequence of PAR1, TFFLR-NH2 serves as a valuable tool for studying PAR1
function and as a lead compound for the development of novel therapeutics.[3] Understanding
the relationship between the structure of TFFLR-NH2 and its biological activity is crucial for the
rational design of more potent, selective, and stable PAR1 modulators. This guide synthesizes
the current knowledge on the SAR of TFFLR-NH2 and related PAR1-activating peptides.

Quantitative Data Summary
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The biological activity of TFFLR-NH2 and its analogs is typically quantified by their potency
(EC50) and efficacy in functional assays such as calcium mobilization and platelet aggregation.

The following table summarizes the available quantitative data for TFFLR-NH2 and related
PAR1-activating peptides.
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MMI: Mean Maximal Inhibition. Bpa: p-benzoylphenylalanine.

Note: Direct quantitative structure-activity relationship data for a wide range of TFFLR-NH2
analogs is limited in the public domain. The data presented for SFLLRN-NH2 analogs provides
valuable insights into the key structural requirements for PAR1 activation by this class of
peptides.

Structure-Activity Relationship Insights

Based on the available data for TFFLR-NH2 and the more extensively studied PAR1 agonist
SFLLRN-NH2, the following key SAR insights can be drawn:

o N-terminal Residues (Thr/Ser and Phe): The N-terminal region is critical for receptor
activation. The amide nitrogen between the first and second amino acids is a key
determinant for receptor recognition.[5]

e Hydrophobic Core (Phe-Leu-Leu): The hydrophobic residues at positions 2, 3, and 4 are
essential for agonist activity. Hydrophobic contact between the side chains of Phenylalanine
at position 2 and Leucine at position 4 is thought to be important for receptor binding and
activation.[5]

» Arginine at Position 5: The positively charged Arginine residue is crucial for activity, likely
through electrostatic interactions with the receptor.[8][9][10]

o C-terminal Amide: The C-terminal amidation is a common feature of these synthetic peptides
and is generally important for maintaining activity.

» Conformational Constraints: An extended structure of the peptide is suggested to be the
primary conformation for receptor recognition and binding.[5] Introducing conformational
constraints, such as through cyclization, has been shown to significantly reduce potency.[1]

Experimental Protocols
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Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon PAR1 activation
by TFFLR-NH2.

Materials:

o Cells expressing PARL1 (e.g., cultured neurons, HEK293 cells transfected with PAR1)
¢ Fluo-4 AM calcium indicator dye

e Pluronic F-127

e Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

e TFFLR-NH2 and analog stock solutions

o 96-well black, clear-bottom microplates

o Fluorescence microplate reader with automated liquid handling

Protocol:

o Cell Plating: Seed cells into 96-well plates at an appropriate density to achieve a confluent
monolayer on the day of the assay.

o Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in
HBSS/HEPES. Remove the culture medium from the cells and add the loading buffer.
Incubate for 1 hour at 37°C.

o Compound Preparation: Prepare serial dilutions of TFFLR-NH2 and its analogs in
HBSS/HEPES.

o Measurement: Place the cell plate in the fluorescence microplate reader. Set the excitation
and emission wavelengths for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).

e Agonist Addition: Program the instrument to add the compound solutions to the wells and
immediately begin recording fluorescence intensity over time.
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» Data Analysis: The change in fluorescence intensity reflects the change in intracellular
calcium. Calculate the EC50 values from the dose-response curves.

Platelet Aggregation Assay

This assay measures the ability of TFFLR-NH2 to induce platelet aggregation.

Materials:

Freshly drawn human blood anticoagulated with sodium citrate

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

TFFLR-NH2 and analog stock solutions

Saline

Aggregometer
Protocol:

o PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15
minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10
minutes) to obtain PPP.

o Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value using
PPP.

e Assay Procedure:

[¢]

Pipette a known volume of PRP into a cuvette with a stir bar.

[e]

Place the cuvette in the aggregometer and allow it to warm to 37°C.

o

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

[¢]

Add the TFFLR-NH2 or analog solution to the PRP and record the change in light
transmission over time.
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o Data Analysis: The increase in light transmission corresponds to platelet aggregation.
Determine the concentration of each peptide required to induce a half-maximal aggregation

response.

Signaling Pathways

Activation of PAR1 by TFFLR-NH2 initiates a cascade of intracellular signaling events through
the coupling to multiple G protein subtypes, primarily Gg/11, G12/13, and Gi/o.

TFFLR-NH2-Induced PAR1 Signaling
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Caption: TFFLR-NH2 activates PAR1, leading to Gg/11 and G12/13 signaling.

Experimental Workflow for SAR Studies
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Peptide Synthesis & Characterization

Solid-Phase Peptide Synthesis
of TFFLR-NH2 Analogs
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Caption: Workflow for TFFLR-NH2 analog synthesis and SAR evaluation.

Conclusion

The peptide TFFLR-NH2 is a valuable pharmacological tool for probing the function of PARL.
While a comprehensive SAR database for TFFLR-NH2 is still emerging, studies on the closely
related peptide SFLLRN-NH2 have provided critical insights into the structural requirements for
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PARL1 activation. The hydrophobic core and the C-terminal arginine are indispensable for
activity, while modifications at other positions can be tolerated to varying degrees. The
experimental protocols and signaling pathway information provided in this guide offer a solid
foundation for researchers and drug development professionals working on the design of novel
PAR1-targeted therapies. Future studies focusing on the systematic modification of the TFFLR-
NH2 sequence will be instrumental in refining our understanding of its SAR and in the
development of next-generation PAR1 modulators with improved therapeutic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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